![molecular formula C10H16N2O4 B13465092 tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)
tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound’s structure includes a tert-butyl group, an oxazole ring, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method provides high yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as those used in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.
科学的研究の応用
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in drug development.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate involves its role as a protecting group for amines. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
N-Boc-ethylenediamine: Used as a protecting group for diamines.
Uniqueness
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is unique due to its combination of a tert-butyl group, an oxazole ring, and a carbamate moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H16N2O4 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14) |
InChIキー |
XNOPYMSUPSPDRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


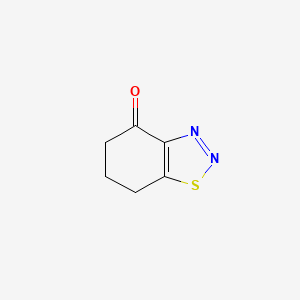
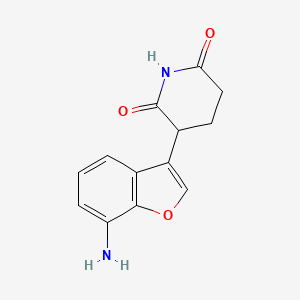
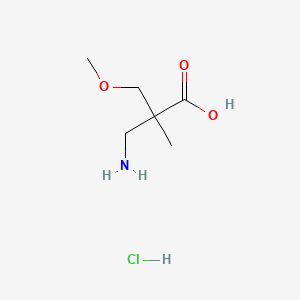
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)

![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
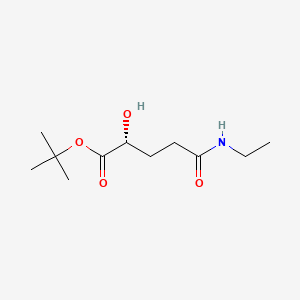

![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
amine hydrochloride](/img/structure/B13465081.png)
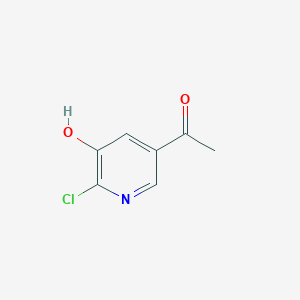
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
